molecular formula C9H15ClF3NO2 B2542050 4-methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid hydrochloride CAS No. 2305255-93-8

4-methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B2542050
CAS No.: 2305255-93-8
M. Wt: 261.67
InChI Key: DTBOGWMZGAOQEA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

4-methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid hydrochloride is unique due to the combination of its trifluoroethyl and carboxylic acid functional groups, which confer distinct chemical and biological properties. The trifluoroethyl group enhances its stability and lipophilicity, while the carboxylic acid group provides a site for further chemical modifications .

Biological Activity

4-Methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid hydrochloride, also known as 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid (CAS: 937602-76-1), is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H12F3NO2
  • Molecular Weight : 211.18 g/mol
  • IUPAC Name : 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid
  • Purity : Typically around 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoroethyl group enhances lipophilicity and metabolic stability, which can influence the compound's pharmacokinetics and bioavailability.

Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS), due to its piperidine structure. Piperidines are known to interact with receptors such as dopamine and serotonin receptors, which are critical in various neuropsychiatric disorders .

Biological Activities

  • Neuroprotective Effects :
    • In vitro studies have indicated that the compound may exhibit neuroprotective properties by reducing oxidative stress and apoptosis in neuronal cells. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
  • Antimicrobial Activity :
    • Some derivatives of piperidine compounds have shown antimicrobial properties against various pathogens. While specific data on this compound is limited, its structural analogs have demonstrated efficacy against bacterial strains .
  • Antitumor Activity :
    • Research has indicated that similar piperidine derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. Further exploration is needed to establish the specific antitumor activity of this compound .

Study 1: Neuroprotective Mechanism

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of piperidine derivatives. The study found that compounds with similar structures could significantly reduce neuronal cell death induced by glutamate toxicity. The mechanism was attributed to the inhibition of excitotoxic pathways and modulation of intracellular calcium levels .

Study 2: Antimicrobial Testing

In a separate investigation focusing on antimicrobial properties, a related piperidine compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth at concentrations as low as 10 μg/mL, suggesting that modifications to the piperidine ring could enhance antimicrobial activity .

Data Tables

Property Value
Molecular FormulaC8H12F3NO2
Molecular Weight211.18 g/mol
Purity97%
Melting Point~296 °C (predicted)
SolubilitySoluble in organic solvents
Biological Activity Observed Effects
NeuroprotectiveReduced oxidative stress
AntimicrobialInhibited bacterial growth
AntitumorInduced apoptosis

Properties

IUPAC Name

4-methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO2.ClH/c1-8(7(14)15)2-4-13(5-3-8)6-9(10,11)12;/h2-6H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBOGWMZGAOQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)CC(F)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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